molecular formula C18H18Cl2N2O B2929643 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide CAS No. 860610-28-2

4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide

Cat. No. B2929643
CAS RN: 860610-28-2
M. Wt: 349.26
InChI Key: HOAXPVKANJPWLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, the specific synthesis process for 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide is not provided in the search results .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide is not explicitly mentioned in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide are not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly provided in the search results .

Scientific Research Applications

Nonlinear Optical (NLO) Material Development

4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide: has been studied for its potential as a nonlinear optical material. Nonlinear optical materials are crucial in the field of optoelectronics and photonics, as they can alter the frequency of light, making them useful for laser technology and telecommunications. The compound’s structure, which includes a highly delocalized π electron system, contributes to a good macroscopic NLO response and high molecular hyperpolarizability .

Organic Electronics

Due to its organic nature and the presence of donor-acceptor π conjugation, this compound is of interest in the design of organic electronic devices. Organic materials are advantageous because they are lightweight, low-cost, and easy to fabricate, and they exhibit significant optical and laser properties compared to their inorganic counterparts .

Crystal Growth Studies

The compound has been used in crystal growth studies, particularly for growing organic single crystals using the slow evaporation method. These crystals are important for understanding the material properties and for potential use in NLO applications .

Physiochemical Characterization

Research has been conducted on the physiochemical characterization of crystals derived from this compound. This includes studying their thermal stability, mechanical hardness, and laser damage threshold, which are essential parameters for practical applications .

Optoelectronic Device Fabrication

The compound’s potential for use in optoelectronic devices stems from its optical properties, which have been evaluated through UV–Visible spectral analysis. Understanding these properties is key to developing devices for communication technologies .

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide is not mentioned in the search results .

Future Directions

The future directions for the study or application of 4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide are not mentioned in the search results .

properties

IUPAC Name

4-chloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c19-14-9-7-13(8-10-14)18(23)21-16-6-4-5-15(20)17(16)22-11-2-1-3-12-22/h4-10H,1-3,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAXPVKANJPWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide

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